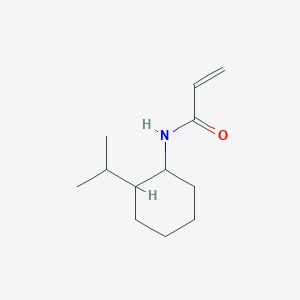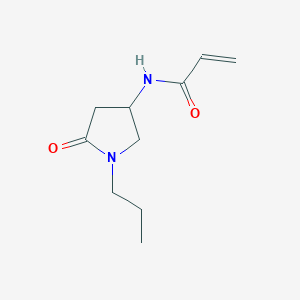
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25
准备方法
The synthesis of N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine ring . The synthetic routes and reaction conditions can vary, but they generally include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the compound.
化学反应分析
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the nature of the substituent being introduced. The major products formed from these reactions will vary based on the specific reagents and conditions used.
科学研究应用
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential lead compound for the development of new drugs, particularly those targeting specific biological pathways or receptors. Additionally, this compound can be used in industrial applications, such as the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism of action of N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. The pyrrolidine ring structure allows for efficient exploration of the pharmacophore space, contributing to the compound’s ability to bind to target proteins or receptors . The stereochemistry of the molecule and the spatial orientation of its substituents can also influence its biological activity, leading to different binding modes and effects on enantioselective proteins.
相似化合物的比较
N-(5-Oxo-1-propylpyrrolidin-3-yl)prop-2-enamide can be compared with other similar compounds, such as N-[(5-Oxo-1-propylpyrrolidin-3-yl)methyl]prop-2-enamide. These compounds share a similar pyrrolidine ring structure but differ in the nature and position of their substituents. The uniqueness of this compound lies in its specific functional groups and their arrangement, which can lead to distinct chemical and biological properties. Other similar compounds may include derivatives of pyrrolidine, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
属性
IUPAC Name |
N-(5-oxo-1-propylpyrrolidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-12-7-8(6-10(12)14)11-9(13)4-2/h4,8H,2-3,5-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEOJTYXOYAENL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC1=O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,3S,5S)-3-(Phenylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2765000.png)
![3-(3-Fluorophenyl)-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2765001.png)
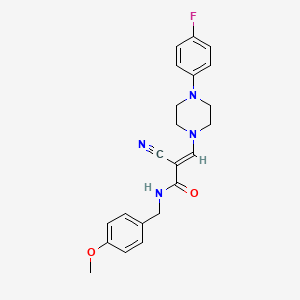
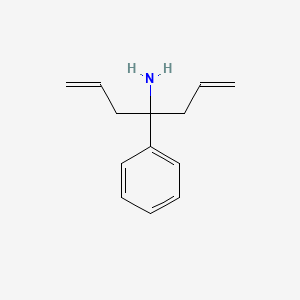
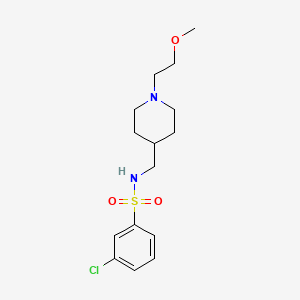
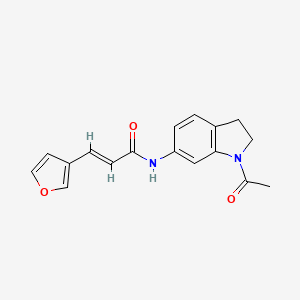

![N-butyl-2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2765012.png)

![N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethyloxan-4-amine](/img/structure/B2765016.png)
![N-(4-acetamidophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2765017.png)
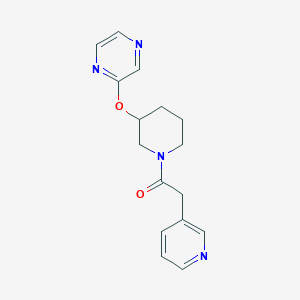
![8-(Bromomethyl)bicyclo[5.1.0]octane](/img/structure/B2765019.png)
